molecular formula C14H10Cl2N2O3 B2681392 (E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine CAS No. 303987-32-8

(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine

Cat. No.: B2681392
CAS No.: 303987-32-8
M. Wt: 325.15
InChI Key: ZIFVCSOHVFNVOL-UHFFFAOYSA-N
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Description

(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: is a complex organic compound characterized by its unique structural features, including a dichlorophenyl group, a nitrophenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine typically involves the following steps:

  • Preparation of 2,4-dichlorobenzyl alcohol: : This can be achieved through the reduction of 2,4-dichlorobenzaldehyde using reducing agents such as sodium borohydride.

  • Formation of oxime: : The 2,4-dichlorobenzyl alcohol is then reacted with hydroxylamine to form the corresponding oxime.

  • Coupling with 3-nitrobenzaldehyde: : The oxime is then coupled with 3-nitrobenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents such as tin chloride and iron powder are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives.

  • Reduction: : Amines.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Potential use in drug development for treating various diseases.

  • Industry: : Application in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: can be compared with other similar compounds such as:

  • 2,4-Dichlorobenzyl alcohol

  • 3-Nitrobenzaldehyde

  • Oximes

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its combination of chloro and nitro groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-12-5-4-11(14(16)7-12)9-21-17-8-10-2-1-3-13(6-10)18(19)20/h1-8H,9H2/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFVCSOHVFNVOL-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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